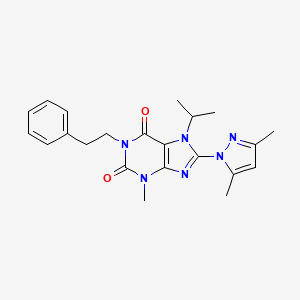![molecular formula C7H7N3O B2776305 (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol CAS No. 1934501-30-0](/img/structure/B2776305.png)
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol” is a chemical compound that falls under the category of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives has been a topic of interest in recent years . Various synthetic strategies and approaches have been reported, and these methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving pyrazolopyridine derivatives have been studied extensively . These studies cover a wide range of synthetic strategies and approaches .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a structural motif present in various heterocyclic compounds. These compounds, such as cinnoline and pyrazole derivatives, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic effects. The synthesis of these compounds involves specific reactions, such as condensation with isonicotinic acid hydrazide or reactions with acetylenylpyrazole-hydroxamic acids, showcasing their importance in medicinal chemistry and drug development (Bawa et al., 2010).
Molecular Complex Formation
The structural framework of this compound is also involved in the formation of complex molecular structures. For example, it can participate in the synthesis of mononuclear complexes with platinum group metals. These complexes have unique spectral and structural characteristics, vital for applications in material sciences and catalysis (Gloria Sairem et al., 2012).
Quantum Studies and Thermodynamic Properties
Compounds containing the this compound moiety are subjects in quantum studies and analyses of thermodynamic properties. These studies involve advanced computational methods like DFT level theory, highlighting the compound's significance in understanding molecular reactivity, stability, and interaction mechanisms (S. A. Halim & M. Ibrahim, 2022).
Biomedical Applications
The pyrazolo[3,4-b]pyridine derivatives, which include the this compound structure, are widely studied for their biomedical applications. They are noted for their diverse substituent patterns and their potential use in biomedical applications, particularly in developing novel therapeutic agents (Ana Donaire-Arias et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-3,11H,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLKQEHLLNGAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)






![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)

![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)
